molecular formula C13H17Cl3F3N3S B2491017 8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride CAS No. 1272756-45-2

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride

Cat. No.: B2491017
CAS No.: 1272756-45-2
M. Wt: 410.71
InChI Key: UGYDSFJADBWQSH-UHFFFAOYSA-N
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Description

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl3F3N3S and its molecular weight is 410.71. The purity is usually 95%.
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Scientific Research Applications

Radioprotective Properties

Synthesis and Preliminary Evaluation of a New Quinuclidine Derivative as a Radioprotective Agent This study discusses the preparation of 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride and its potential radioprotective properties against lethal doses of X-radiation in mice. The study revealed optimum protection in mice pretreated with the compound, where 58.3% survived. A toxicity study indicated an intraperitoneal (i.p.) LD50 of the compound to be 295 mg/kg (Shapiro, Tansy, & Elkin, 1968).

Liver Injury Protection

Effects of 8-(2-Dimethylaminoethyl)-3-oxo-4-phenyl-1-thia-4,8-diazaspiro[4,5]Decane Dihydrochloride Monohydrate on Carbon Tetrachloride-Induced Liver Injury The effects of the compound on carbon tetrachloride (CCl4)-induced liver injury were investigated in rats. The compound significantly prevented CCl4-induced attenuation of the plasma cyclic AMP response to glucagon stimulation and suppressed increases in serum transaminases. It also rectified reductions in microsomal glucose-6-phosphatase activity and cytochrome P-450 concentrations to nearly normal levels, demonstrating protective effects against CCl4-induced liver injury (Hatta, Suzuki, Miyamoto, Takemura, & Ohshika, 1986).

Supramolecular Arrangements

Supramolecular Arrangements Based on Cyclohexane-5-Spirohydantoin Derivatives This research focused on the preparation and analysis of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. The study explored the relationship between molecular structure and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Anticancer and Antidiabetic Applications

Development of a Novel Series of Anticancer and Antidiabetic Spirothiazolidines Analogs

This paper discussed the preparation of 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one and its reaction with various nucleophiles. The synthesized compounds showed significant anticancer activities against human breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. Additionally, some compounds displayed higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to Acarbose, a positive control for antidiabetic activity (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Properties

IUPAC Name

8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3S.2ClH/c14-10-7-9(13(15,16)17)8-18-11(10)20-4-1-12(2-5-20)19-3-6-21-12;;/h7-8,19H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYDSFJADBWQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NCCS2)C3=C(C=C(C=N3)C(F)(F)F)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl3F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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